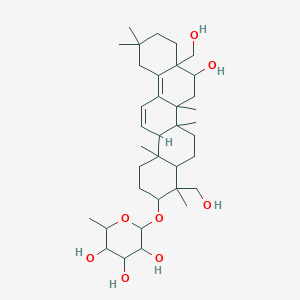
Prosaikogenin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prosaikogenin D is a rare secondary saponin found in Radix Bupleuri, a traditional Chinese medicinal herb. It is derived from saikosaponin B2 and exhibits higher in vivo bioactivities compared to its glycoside precursor . This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of cancer treatment and anti-inflammatory therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prosaikogenin D can be synthesized through enzymatic hydrolysis of saikosaponin B2. This method involves the use of enzymes with high β-glycosidase activity to convert saikosaponin B2 into this compound . The reaction conditions typically include an aqueous medium and controlled temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound often employs conventional acid hydrolysis and column chromatography. these methods are not environmentally friendly due to the generation of serious pollution and undesired by-products . Recent advancements have focused on cleaner and more efficient enzymatic hydrolysis methods, which reduce environmental impact and improve yield .
Chemical Reactions Analysis
Types of Reactions
Prosaikogenin D undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .
Scientific Research Applications
Prosaikogenin D has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in cellular signaling pathways and gene expression.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and immunomodulatory properties.
Mechanism of Action
Prosaikogenin D exerts its effects through various molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating signaling pathways involved in inflammation and cell proliferation. The compound’s anti-cancer activity is attributed to its ability to induce apoptosis and inhibit tumor growth .
Comparison with Similar Compounds
Prosaikogenin D is structurally similar to other saikosaponins, such as saikosaponin A, saikosaponin D, prosaikogenin F, and prosaikogenin G . it is unique in its higher bioactivity and specific therapeutic potential. Unlike its glycoside precursor saikosaponin B2, this compound has enhanced bioavailability and efficacy .
List of Similar Compounds
- Saikosaponin A
- Saikosaponin D
- Prosaikogenin F
- Prosaikogenin G
- Saikosaponin Y
- Clinoposaponin I
Properties
Molecular Formula |
C36H58O8 |
|---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3 |
InChI Key |
UAUUFLADFXKYAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


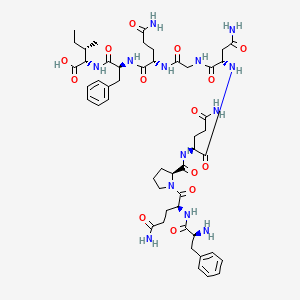
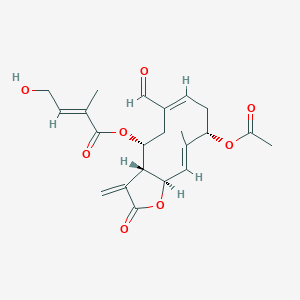
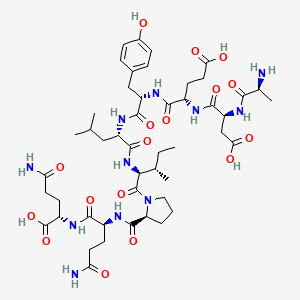
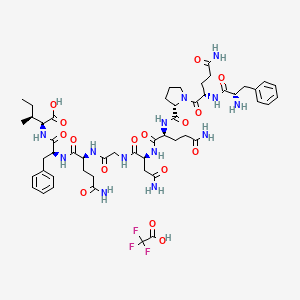
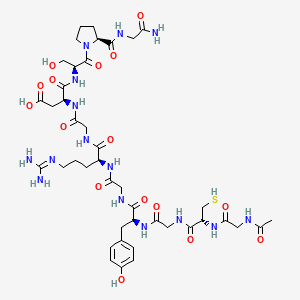
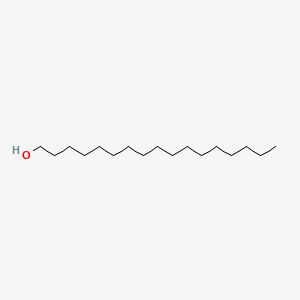
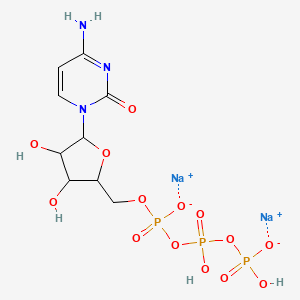
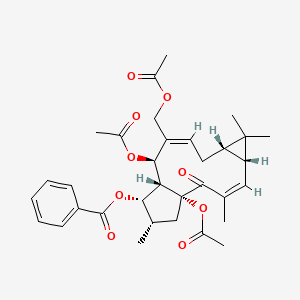
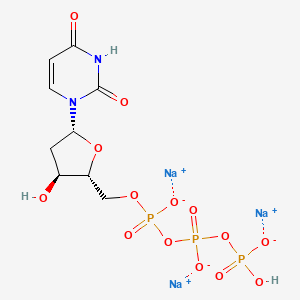
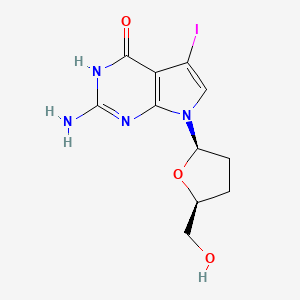
![(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;methane](/img/structure/B10831778.png)
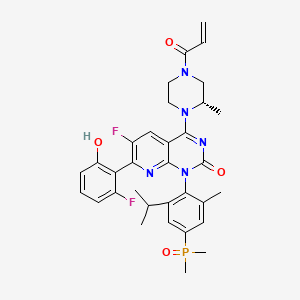
![[(3aR,6E,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831785.png)
![[(1R,3E,5R,7S,9Z,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate](/img/structure/B10831790.png)
